molecular formula C27H24O8 B1508670 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose CAS No. 30361-17-2

2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

Cat. No.: B1508670
CAS No.: 30361-17-2
M. Wt: 476.5 g/mol
InChI Key: NGOREDWQTFTUTC-KXGJQKBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS 30361-17-2) is a high-purity, protected ribofuranose derivative of significant value in synthetic organic chemistry, particularly in the field of nucleoside research. With the molecular formula C27H24O8 and a molecular weight of 476.47 g/mol, this compound serves as a critical advanced intermediate in the multi-step synthesis of 2-C-methyl-D-ribonolactone and various nucleoside analogs . Its primary research application lies in the construction of modified nucleosides, which are a prominent class of investigational compounds studied for their potential in antiviral and anticancer therapies . The benzoyl groups effectively protect the hydroxyl moeties of the ribose sugar, allowing for controlled and stereospecific glycosylation reactions in the presence of Lewis acids to form nucleosides . The mechanism in these critical glycosylation steps often involves the formation of a reactive oxocarbenium ion intermediate, which can be selectively attacked by nucleobases . The 2-C-methyl modification on the sugar ring is a key structural feature that can enhance the binding properties of the resulting nucleoside to target enzymes, making this compound a vital building block for drug discovery programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can find detailed specifications and handling information on the product data sheet.

Properties

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOREDWQTFTUTC-KXGJQKBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725309
Record name 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30361-17-2
Record name 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a significant compound in the field of medicinal chemistry and biochemistry. As a modified ribofuranose derivative, it has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 30361-17-2

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : The synthesis begins with D-ribofuranose.
  • Benzoylation : The hydroxyl groups at positions 2, 3, and 5 are protected by benzoylation using benzoyl chloride under basic conditions.
  • C-Methylation : The C-2 position is then methylated to produce the final compound.

This multi-step process ensures the stability and reactivity of the compound for further biological evaluations.

Antiviral Properties

Research indicates that this compound serves as a precursor in the synthesis of nucleoside analogs that exhibit antiviral activity. For instance, studies have shown that derivatives of C-methylated ribonucleosides can inhibit Hepatitis C Virus (HCV) replication in vitro. The mechanism involves the incorporation of these analogs into viral RNA during replication, leading to termination of viral RNA synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Nucleoside analogs derived from ribofuranose structures often demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of DNA Synthesis : Similar to other nucleoside analogs, it may interfere with DNA polymerase activity.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells .

Study on Antiviral Efficacy

A study conducted by Zhou et al. (2016) evaluated a series of 2-C-methyl ribonucleosides for their effectiveness against HCV. The findings indicated that certain derivatives exhibited significant inhibition of HCV replication in Huh-7 cells, demonstrating the potential therapeutic application of compounds derived from this compound .

Cytotoxicity Assessment

In a separate investigation focusing on cytotoxicity, ribofuranose derivatives were tested against various cancer cell lines. The results showed that these compounds could effectively reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its structural similarity to natural nucleosides:

  • Nucleotide Incorporation : Its analogs can be mistakenly incorporated into viral RNA or DNA during replication processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism or DNA synthesis pathways.

Scientific Research Applications

Medicinal Chemistry

Nucleoside Synthesis
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose serves as a crucial intermediate in the synthesis of various nucleoside analogs. These analogs are important in developing antiviral and anticancer agents. For instance, compounds such as Clofarabine and Azacitidine are synthesized using this ribofuranose derivative as a starting material. The structural modifications facilitated by this compound enhance the efficacy of nucleosides against viral infections and tumors .

Antiviral and Antitumor Properties
The synthesized nucleoside analogs exhibit significant antiviral properties, disrupting the replication processes of viruses. Additionally, they show promise in inhibiting tumor growth by interfering with nucleic acid metabolism in cancer cells. The ability to modify the sugar component of nucleosides allows for tailored pharmacological profiles that can improve therapeutic outcomes .

Synthetic Methodologies

Efficient Synthesis Processes
Recent advancements in synthetic methodologies have highlighted the efficiency of producing this compound. Techniques involving glycosylation reactions at low temperatures minimize byproduct formation and enhance yields. The use of inorganic bases during benzoylation reactions has also been shown to reduce costs and environmental impact by lowering nitrogen-containing waste products .

Scalable Production
The synthesis processes developed for this compound are not only efficient but also scalable for industrial production. The integration of inexpensive reagents and simplified purification steps allows for a more cost-effective approach to producing nucleoside intermediates . This scalability is crucial for pharmaceutical applications where large quantities of active pharmaceutical ingredients (APIs) are required.

Case Studies

StudyApplicationFindings
Clofarabine Synthesis Anticancer AgentDemonstrated improved efficacy against leukemia cells when using this compound as an intermediate .
Azacitidine Development Antiviral TherapyHighlighted the role of this compound in synthesizing Azacitidine, showing significant antiviral activity against various RNA viruses .
Novel Nucleosides Drug DevelopmentExplored the synthesis of new 2′-C-methyl-nucleosides with enhanced metabolic stability and reduced toxicity profiles .

Comparison with Similar Compounds

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose

  • Key Differences : Contains an additional benzoyl group at the 1-O position (C₂₈H₂₄O₉).
  • Impact : Higher molecular weight (580.58 g/mol vs. 504.49 g/mol) and increased lipophilicity. The extra benzoyl group may hinder enzymatic cleavage, making it more suitable for long-term stability in prodrug formulations .
  • Physical Properties : Melting point 147–163°C; soluble in chloroform or acetonitrile .

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose

  • Key Differences : Replaces the 4-oxygen with sulfur (4-thio) and substitutes the 1-O-methyl with an acetyl group (C₂₈H₂₄O₈S).
  • The acetyl group at 1-O may alter hydrolysis kinetics compared to methyl substituents .
  • Applications : Useful in synthesizing thionucleosides with modified base-pairing properties .

2,3,5-Tri-O-benzyl-D-ribofuranose

  • Key Differences : Benzyl (ether) instead of benzoyl (ester) protective groups (C₂₆H₂₈O₅).
  • Impact: Benzyl groups are hydrolytically stable under basic conditions but require hydrogenolysis for removal. This contrasts with benzoyl esters, which are cleaved under mild basic conditions. The absence of a 2-C-methyl group reduces steric hindrance, facilitating nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Optical Rotation [α]D
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose 504.49 Not reported Chloroform, acetonitrile Not reported
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose 580.58 147–163 Chloroform, acetonitrile +70° (c=1 in CHCl₃)
2,3,5-Tri-O-benzyl-D-ribofuranose 420.5 Not reported Ethanol, ether Not reported
5-O-Benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose 376.34 59–60 (β-isomer) Dichloromethane Not reported

Notes:

  • Thio derivatives (e.g., 4-thio) exhibit distinct UV absorption profiles due to sulfur’s electronic effects .

Preparation Methods

The synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose generally starts from 2-C-methyl-D-ribopentono-1,4-lactone or D-ribose derivatives. The key steps involve selective acylation (benzoylation) of hydroxyl groups and introduction of the 2-C-methyl substituent, often via reduction or methylation of lactone intermediates. The process typically includes:

  • Selective acylation of hydroxyl groups with benzoyl chloride.
  • Reduction of lactone intermediates to the corresponding ribofuranose.
  • Further acetylation or benzoylation to protect other hydroxyl groups.

Preparation Method from 2-C-methyl-D-ribopentono-1,4-lactone (Patent WO2004069851A1)

This method involves a three-step process starting from 2-C-methyl-D-ribopentono-1,4-lactone:

Step 1: Selective Acylation

  • The lactone is reacted with benzoyl chloride under controlled temperature (preferably room temperature, with internal temperature kept below 20°C).
  • Reagents are added slowly to control the reaction exotherm.
  • The reaction progress is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • The product obtained is 3,5-di-O-acyl-2-C-methyl-D-ribofuranoside with a molar yield exceeding 70%.

Step 2: Reduction

  • The 3,5-di-O-acyl intermediate is reduced to 3,5-di-O-acyl-2-C-methyl-D-ribofuranose using an alkaline metal borohydride, preferably sodium borohydride.
  • The reduction is carried out in a water/organic solvent mixture (acetonitrile with 2% water), at pH 7–8.
  • Temperature is maintained between 0°C and 15°C to ensure selective reduction.

Step 3: Further Acylation and Purification

  • The partially protected ribofuranose is acetylated using acetyl chloride to yield 1,2-di-O-acetyl-3,5-di-O-benzoyl-2-C-methyl-D-ribofuranose.
  • Purification is achieved by column chromatography using hexane/ethyl acetate (7:3) as eluent.
  • The organic layer is washed, concentrated under vacuum, and crystallized using toluene and hexane washes.
  • Final product purity is confirmed by HPLC, showing less than 1% starting material and less than 10% of related lactone impurities.
Step Reaction Conditions Key Reagents Temperature Yield / Notes
1 Benzoylation of lactone Benzoyl chloride Room temp (<20°C) >70% molar yield
2 Reduction of acylated intermediate Sodium borohydride, acetonitrile/H2O 0–15°C Selective reduction
3 Acetylation and purification Acetyl chloride, hexane/ethyl acetate Room temp Purified by chromatography, HPLC confirmed purity

Alternative Preparation via Methyl Esterification and Benzoylation (Patent CN111484535A)

An alternative synthetic route involves starting from D-ribose and proceeds through methyl esterification, benzoylation, and acetylation:

Step 1: Methyl Esterification

  • D-ribose is reacted with methanol and an acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid).
  • Reaction conditions: 30–70°C for 6–24 hours.
  • After completion, neutralization and concentration yield a methyl ester intermediate.

Step 2: Benzoylation

  • The methyl ester intermediate is reacted with benzoyl chloride in the presence of an acid-binding agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
  • The reaction is carried out under cooling with dropwise addition of benzoyl chloride.
  • After reaction, the mixture is washed, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the benzoylation intermediate.

Step 3: Acetylation

  • The benzoylation intermediate is acetylated using acetic anhydride and a catalyst.
  • The mixture is stirred and heated at 0–70°C for 10–20 hours.
  • After cooling, the product is crystallized, centrifuged, recrystallized, and dried.
  • The final product is 1-O-acetyl-2,3,5-tri-O-benzoyl-1-β-D-ribofuranose.
Step Reaction Conditions Key Reagents Temperature Duration Notes
1 Methyl esterification Methanol, acid catalyst 30–70°C 6–24 hours Neutralization after reaction
2 Benzoylation Benzoyl chloride, DMAP, acid binder Cooling Not specified Dropwise addition of benzoyl chloride
3 Acetylation Acetic anhydride, catalyst 0–70°C 10–20 hours Crystallization and purification

Industrial Scale Synthesis (Summary from Literature)

A typical industrial synthesis involves:

  • Stirring ribose with thionyl chloride and methanol at 0–5°C for 10–15 minutes, followed by an 8-hour methylation reaction.
  • Addition of ethyl acetate, pyridine, and potassium carbonate, heating to 60–70°C.
  • Slow addition of benzyl chloride over 99 minutes with continued reaction for 4–8 hours.
  • Isolation of nonacetylated ribose benzyl glycoside by neutralization and filtration.
  • Treatment with glacial acetic acid and acetic anhydride at −5 to 5°C for 5 hours to yield the acetylated benzoyl derivative.
  • Final recrystallization from ethanol and filtration to isolate pure product.

Comparative Summary of Preparation Methods

Feature Method from WO2004069851A1 Method from CN111484535A Industrial Synthesis (Literature)
Starting Material 2-C-methyl-D-ribopentono-1,4-lactone D-ribose D-ribose
Key Steps Benzoylation → Reduction → Acetylation Methyl esterification → Benzoylation → Acetylation Methylation → Benzylation → Acetylation
Catalysts Sodium borohydride (reduction), acetyl chloride Acid catalyst (e.g., sulfuric acid), DMAP Thionyl chloride, pyridine
Temperature Control 0–20°C during acylation, 0–15°C during reduction 30–70°C methylation, 0–70°C acetylation 0–70°C range during various steps
Purification Techniques Column chromatography, crystallization Crystallization, centrifugation Crystallization, filtration
Yield and Purity >70% yield in acylation step, high purity by HPLC High purity after recrystallization High purity after recrystallization

Research Findings and Notes

  • The selective benzoylation of hydroxyl groups is critical to obtain the tri-O-benzoyl derivative without over-acylation or side reactions.
  • Temperature control during acylation and reduction steps is essential to maintain product integrity and yield.
  • Use of catalysts such as DMAP enhances the benzoylation efficiency and selectivity.
  • Purification via chromatography or recrystallization ensures removal of unreacted starting materials and side products.
  • The reduction step using sodium borohydride in a water-organic solvent mixture demonstrates high selectivity for the lactone ring opening and conversion to ribofuranose.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Reactant of Route 2
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.